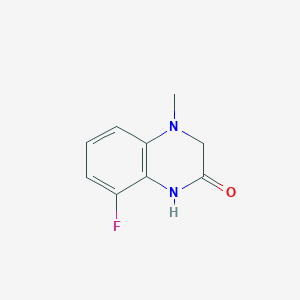

8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

CAS No.:

Cat. No.: VC15988678

Molecular Formula: C9H9FN2O

Molecular Weight: 180.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9FN2O |

|---|---|

| Molecular Weight | 180.18 g/mol |

| IUPAC Name | 8-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one |

| Standard InChI | InChI=1S/C9H9FN2O/c1-12-5-8(13)11-9-6(10)3-2-4-7(9)12/h2-4H,5H2,1H3,(H,11,13) |

| Standard InChI Key | QKZJZIAKUXILMV-UHFFFAOYSA-N |

| Canonical SMILES | CN1CC(=O)NC2=C1C=CC=C2F |

Introduction

Structural and Chemical Properties

8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a fluorinated dihydroquinoxaline derivative with the molecular formula C₉H₉FN₂O and a molecular weight of 180.18 g/mol. Its IUPAC name is 8-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one, and its structure features a fused bicyclic system with a fluorine substituent at position 8, a methyl group at position 4, and a lactam ring . The compound’s SMILES notation is CN1CC(=O)NC2=C1C=CC=C2F, indicating a bicyclic core with a keto group at position 2 and a fluorine atom attached to the aromatic ring.

Key structural characteristics include:

-

Bicyclic core: A quinoxaline-derived system with partial saturation (dihydro) in the ring.

-

Fluorine substitution: Positioned at C8, enhancing electronic effects and potentially influencing reactivity.

-

Methyl group: At C4, contributing to steric and hydrophobic interactions.

Structural Analogs and Comparative Analysis

The target compound belongs to a broader class of dihydroquinoxalines. Below is a comparison with closely related analogs:

Synthetic Challenges and Future Directions

Fluorination Strategies

Introducing fluorine at C8 remains a critical challenge. Current methods for aromatic fluorination (e.g., Balz-Schiemann reaction) often require harsh conditions, which may degrade the dihydroquinoxaline core. Late-stage fluorination using transition metal catalysts (e.g., Pd or Cu) or biocatalytic approaches could offer milder alternatives.

Optimization of Bioactivity

While fluorinated derivatives show promise, systematic studies on structure-activity relationships (SAR) are needed. For example, varying the position of fluorine or introducing additional substituents (e.g., chlorine, methoxy groups) could enhance selectivity or potency.

Industrial-Scale Synthesis

Scalable methods for dihydroquinoxalines often rely on coupling reactions (e.g., Ullmann or Buchwald-Hartwig), but fluorinated substrates may require specialized catalysts. Flow chemistry could improve yield and reproducibility for complex intermediates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume